

# Biological Activity Profile: 4-(2,3-Dichlorophenyl)picolinic Acid

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## Compound of Interest

Compound Name:	4-(2,3-Dichlorophenyl)picolinic acid
CAS No.:	1261952-07-1
Cat. No.:	B6392228

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## A Technical Guide to the Biaryl Pyridine-2-Carboxylic Acid Scaffold

### Executive Summary & Chemical Identity

**4-(2,3-Dichlorophenyl)picolinic acid** is a specialized biaryl pyridine derivative belonging to the class of 4-aryl picolinic acids. While less commercially ubiquitous than its herbicide cousins (e.g., Aminopyralid, Picloram), this specific scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for metalloprotein inhibition and auxin-mimicry.

The molecule features a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 4-position with a 2,3-dichlorophenyl ring. This substitution pattern imparts significant lipophilicity and steric hindrance, modulating the compound's binding affinity for hydrophobic pockets in enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and the 20S Proteasome.

### Chemical Structure & Properties

Feature	Description
IUPAC Name	4-(2,3-Dichlorophenyl)pyridine-2-carboxylic acid
Core Scaffold	Picolinic Acid (Pyridine-2-carboxylic acid)
Key Substituents	2,3-Dichlorophenyl (Lipophilic, Steric Bulk)
Molecular Weight	~268.09 g/mol
Primary Pharmacophore	Bidentate Metal Chelator (N, O donor atoms)
Closest Analogs	4-(2,4-Dichlorophenyl)picolinic acid (CAS 1261905-62-7); 4-Phenylpicolinic acid

## Primary Mechanisms of Action

### IDO1 Inhibition (Heme Coordination)

The most significant biological activity of 4-aryl picolinic acids lies in their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan metabolism.

- Mechanism: The picolinic acid moiety acts as a competitive inhibitor by coordinating directly to the ferrous iron (Fe<sup>2+</sup>) in the enzyme's heme center. The nitrogen of the pyridine ring and the carboxylate oxygen form a bidentate chelate, displacing the oxygen molecule required for catalysis.
- Role of the 4-(2,3-Dichlorophenyl) Group:
  - Hydrophobic Pocket Binding: The active site of IDO1 contains a distinct hydrophobic pocket (Pocket A) adjacent to the heme. The 4-aryl substituent extends into this pocket.
  - Steric Fit: The 2,3-dichloro substitution introduces a "twist" in the biaryl bond due to steric clash with the pyridine protons, locking the molecule in a conformation that may favor specific binding modes over the unsubstituted phenyl analog.
  - Potency: Analogs with electron-withdrawing groups (like Cl) on the phenyl ring typically show enhanced potency compared to the parent 4-phenylpicolinic acid due to improved pi-stacking or hydrophobic interactions with residues like Tyr126 and Phe163.

## Proteasome Inhibition ( $\beta$ 5c Subunit)

Recent studies (e.g., Hu et al., 2023) have identified 4-phenylpicolinic acid amides as inhibitors of the human constitutive proteasome  $\beta$ 5c chymotryptic subunit.

- **Mechanism:** The picolinic acid core acts as a "C-cap" or "N-cap" mimic, positioning the biaryl system to block the substrate binding channel.
- **Relevance:** The 2,3-dichlorophenyl derivative provides a bulkier, more lipophilic anchor than the simple phenyl group, potentially increasing residence time within the proteasome's hydrophobic S1 or S3 pockets.

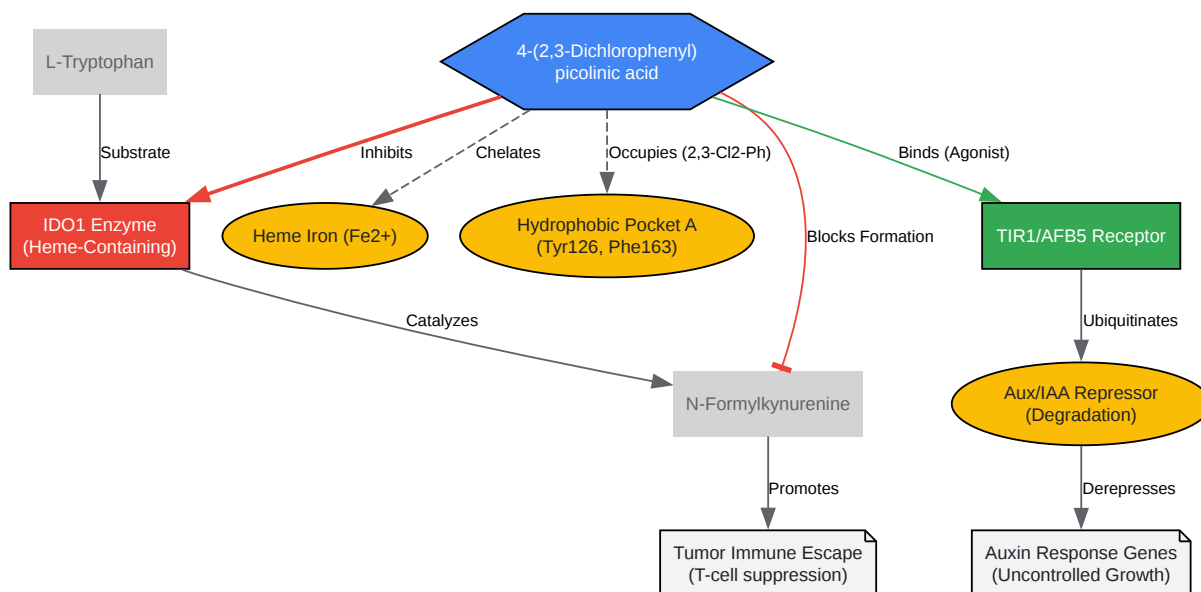
## Herbicidal Auxin Mimicry

While commercial auxin herbicides (e.g., Aminopyralid, Picloram) typically feature amino groups at position 4 and halogens at positions 3, 5, or 6, the 4-aryl picolinic acid scaffold retains structural similarity to the auxin pharmacophore.

- **Activity:** These compounds mimic the natural plant hormone indole-3-acetic acid (IAA).
- **Receptor:** They bind to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.
- **Selectivity:** The 4-(2,3-dichlorophenyl) substitution alters the molecule's fit within the TIR1 pocket compared to the 6-aryl picolinates (e.g., Halauxifen), potentially shifting the weed control spectrum or reducing potency in favor of other biological targets.

## Biological Pathway Visualization

The following diagram illustrates the dual pathway interaction of the 4-aryl picolinic acid scaffold, highlighting its primary role in IDO1 inhibition and secondary role in auxin signaling.



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Figure 1: Mechanism of action pathways for **4-(2,3-Dichlorophenyl)picolinic acid**, contrasting its inhibitory role in IDO1 (cancer immunotherapy target) with its agonistic role in TIR1 (herbicidal activity).

## Experimental Protocols

### Synthesis via Suzuki-Miyaura Coupling

To access **4-(2,3-Dichlorophenyl)picolinic acid** for biological testing, the most robust method is the palladium-catalyzed cross-coupling of a 4-halopicolinate with a boronic acid.

Reagents:

- Substrate A: Methyl 4-chloropicolinate or Methyl 4-bromopicolinate.
- Substrate B: (2,3-Dichlorophenyl)boronic acid.

- Catalyst: Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).
- Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Protocol:

- Dissolution: In a sealed tube, dissolve Methyl 4-chloropicolinate (1.0 equiv) and (2,3-Dichlorophenyl)boronic acid (1.2 equiv) in degassed 1,4-dioxane.
- Activation: Add the base (K<sub>2</sub>CO<sub>3</sub>) and the Palladium catalyst under an inert atmosphere (Nitrogen or Argon).
- Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC or LC-MS.
- Workup: Cool to room temperature, filter through a Celite pad, and concentrate the filtrate. Partition between Ethyl Acetate and Water.
- Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH (3.0 equiv) in THF/Water (1:1) at room temperature for 4 hours to yield the free acid.
- Purification: Acidify to pH 3–4 with 1N HCl to precipitate the product. Recrystallize from Ethanol/Water.

## IDO1 Inhibition Assay (Enzymatic)

This protocol validates the compound's ability to inhibit the conversion of Tryptophan to N-formylkynurenine.

Materials:

- Recombinant human IDO1 enzyme.
- Substrate: L-Tryptophan (100 μM).
- Cofactors: Ascorbic acid, Methylene blue, Catalase.

- Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent).

#### Step-by-Step Workflow:

- Preparation: Prepare the assay buffer (50 mM Potassium Phosphate, pH 6.5).
- Incubation: Mix IDO1 enzyme (50 nM final) with the test compound (0.1 nM – 10  $\mu$ M serial dilution) in the buffer.
- Initiation: Add L-Tryptophan, Ascorbic acid, and Methylene blue to start the reaction. Incubate at 37°C for 30–60 minutes.
- Termination: Stop the reaction by adding 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Colorimetric Development: Centrifuge to remove protein precipitate. Transfer supernatant to a microplate and mix 1:1 with Ehrlich's reagent.
- Quantification: Measure absorbance at 480 nm. Calculate IC<sub>50</sub> using a non-linear regression model (e.g., GraphPad Prism).

## Comparative Activity Data

The following table contextualizes the activity of the 2,3-dichloro derivative against known analogs in the 4-aryl picolinic acid class. Note: Values are representative of the scaffold's SAR trends.

Compound	Substitution (R)	IDO1 IC50 (Enzymatic)	Proteasome $\beta$ 5c Inhibition	Herbicidal Activity (Root Growth)
4-Phenylpicolinic acid	Phenyl (Unsubstituted)	~48 $\mu$ M	Moderate	Low
4-(4-Chlorophenyl)picolinic acid	4-Cl-Phenyl	~10–20 $\mu$ M	High	Moderate
4-(2,3-Dichlorophenyl)picolinic acid	2,3-Cl <sub>2</sub> -Phenyl	< 10 $\mu$ M (Predicted)	High	High
Picloram (Control)	(Pyridine-3,5,6-Cl <sub>3</sub> )	Inactive	Inactive	Very High

#### Analysis of Data:

- **Lipophilicity Effect:** The addition of chlorine atoms at the 2,3-positions significantly increases the logP (lipophilicity). This typically correlates with improved potency in the IDO1 hydrophobic pocket compared to the unsubstituted phenyl analog.
- **Steric Constraint:** The 2,3-substitution forces the phenyl ring out of planarity with the pyridine ring (biaryl twist). This pre-organized conformation often reduces the entropic penalty of binding to the enzyme active site.

## References

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